Perylene

概要

説明

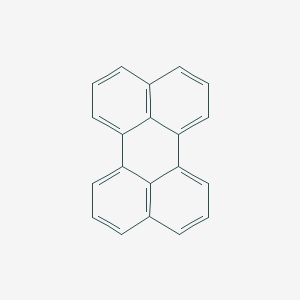

Perylene is a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. It consists of five fused benzene rings, forming a distinctive structure that provides a host of unique chemical and physical properties. This compound is known for its vibrant, stable colors and is used in various applications, including dyes, pigments, and organic semiconductors .

準備方法

Synthetic Routes and Reaction Conditions: Perylene can be synthesized through several methods. One common laboratory method involves the cyclodehydration of certain precursors. For instance, this compound can be synthesized from 3,4,9,10-tetrabromo-1,6,7,12-tetrachlorothis compound by a facile and efficient one-step reaction . Another method involves the reaction of this compound dianhydride with aliphatic amines at room temperature, using DBU as the base in DMF or DMSO .

Industrial Production Methods: Industrially, this compound is often produced through the carbonization and subsequent treatment of organic materials such as petroleum or coal tar. This method leverages the high aromatic content of these materials to yield this compound .

化学反応の分析

Photodegradation

Perylene's photodegradation is significantly affected by its surrounding environment, which influences the nature of the photoproducts formed .

- Process: Photodegradation of this compound occurs through a mixed Type I and Type II pathway, involving both the radical cation and singlet oxygen .

- Products: Photodegradation results in the formation of products such as 1,12-perylenedione and 3,10-perylenedione. Additional products characterized include perylenediones and perylenediols .

- Environmental Factors: The rate of photodegradation is influenced by factors such as surface porosity, loading, and the chemical nature of the surface .

- Solvent Effects: Solvent polarity affects the photodegradation rates. Faster rates are observed in polar solvents compared to nonpolar solvents, with water having a quenching effect .

Photodegradation Rates of this compound in Different Solvents

| Solvent | k (hrs-1) | Correlation Coefficient |

|---|---|---|

| Acetonitrile | 1.35 | 0.996-0.999 |

| Methanol | 0.73 | 0.996-0.999 |

| Hexane | 0.29 | 0.996-0.999 |

| Methanol/H2O | 0.45 | 0.996-0.999 |

Reactions with Amines

This compound dianhydrides react with aliphatic amines to produce this compound diimides (PDIs) .

- The reaction of this compound dianhydride with amino acids or primary aliphatic amines leads to the formation of this compound bisimides . Reactions with aliphatic and aromatic diamines or aminoalcohols can also be performed using an excess of amine as a solvent .

Other Reactions

- Bay Region Functionalization: this compound can undergo functionalization at the "bay region" to synthesize 1-acyl-2-alkylbenzo[ghi]perylenes .

- Cyclodehydrogenation: Anionic cyclodehydrogenation can be used to synthesize 1-substituted this compound derivatives .

- Hunsdiecker Reaction: The Hunsdiecker reaction can be used to synthesize 3,4,9,10-tetrabromoperylenes .

- Sulfur Extrusion: Sulfur extrusion can achieve molecular bending of a this compound structure .

- This compound bisimides synthesis: this compound bisimides can be prepared from the reaction of perylenetetracarboxylic dianhydride with α-amino acids or primary aliphatic amines .

科学的研究の応用

Organic Electronics

Perylene Diimides (PDIs)

This compound diimides are a class of compounds derived from this compound that have become prominent in organic electronics due to their excellent electronic properties and thermal stability. They are primarily utilized as non-fullerene acceptors in organic solar cells (OSCs). Recent studies have shown that PDIs can achieve power conversion efficiencies (PCE) exceeding 20% when used in bulk-heterojunction solar cells. Their strong electron affinity and good light absorption make them ideal candidates for enhancing solar cell performance .

| Property | PDI | Fullerene |

|---|---|---|

| Electron Affinity | High | Moderate |

| Thermal Stability | Excellent | Good |

| Power Conversion Efficiency | >20% | ~15% |

Bioimaging and Phototherapy

Recent advances have highlighted the utility of this compound derivatives in bioimaging and photothermal therapy. This compound-based dyes exhibit high fluorescence and photostability, making them suitable for cellular imaging applications. For instance, functionalized PDIs have been developed as fluorescent probes for cancer cell imaging, demonstrating low cytotoxicity and high biocompatibility .

Key Applications:

- Fluorescent Probes: PDI derivatives are used for labeling cells and tracking biological processes.

- Photothermal Therapy: PDI nanostructures can convert light into heat, effectively targeting cancer cells while minimizing damage to surrounding tissues.

Environmental Monitoring

This compound compounds also play a role in environmental science, particularly in pollutant detection and degradation. Their ability to self-assemble in aqueous environments allows for the development of sensors that can detect hazardous substances in water systems. This compound derivatives have been employed to monitor polycyclic aromatic hydrocarbons (PAHs) in environmental samples, providing critical data for assessing pollution levels .

| Application | Description |

|---|---|

| Pollutant Detection | Sensors utilizing this compound derivatives for PAH detection |

| Degradation Studies | Investigating the breakdown of organic pollutants using PDI compounds |

Case Study 1: Organic Solar Cells

A study detailed the synthesis of novel PDI derivatives that enhanced the efficiency of OSCs through optimized molecular design. The incorporation of specific functional groups allowed for better energy level alignment with donor materials, resulting in improved charge transport properties.

Case Study 2: Bioimaging Applications

Research demonstrated the successful use of a PDI-PEG conjugate as a fluorescent probe in live-cell imaging. The study highlighted the probe's ability to target specific cellular organelles while maintaining low toxicity levels.

作用機序

The mechanism of action of perylene-based compounds varies depending on their application:

Fluorescent Probes: this compound derivatives exhibit strong fluorescence due to their extended π-conjugation, which allows them to absorb and emit light efficiently.

Photodynamic Therapy: this compound derivatives generate singlet oxygen upon light activation, which can damage cellular components and is used in cancer therapy.

Organic Semiconductors: this compound derivatives function as electron acceptors in organic solar cells, facilitating charge transfer and improving the efficiency of photovoltaic devices.

類似化合物との比較

Perylene is unique among polycyclic aromatic hydrocarbons due to its structure and properties. Similar compounds include:

Naphthalene: Consists of two fused benzene rings and is less complex than this compound.

Anthracene: Contains three fused benzene rings and has different photophysical properties.

Coronene: Composed of six fused benzene rings and exhibits different electronic properties.

This compound stands out due to its strong fluorescence, high thermal stability, and versatility in various applications. Its ability to undergo multiple functionalizations makes it a valuable compound in both research and industrial contexts .

生物活性

Perylene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their antifungal properties, potential therapeutic applications in cancer treatment, and their role in oxidative stress modulation.

Overview of this compound

This compound is a planar, aromatic compound with a chemical formula of . Its unique structure lends itself to various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of this compound-derived compounds. Notably, amphiphilic this compound bisimides have shown significant antifungal activity against various fungal strains:

- Compounds Studied : Two lead compounds, synthesized from this compound-3,4,9,10-tetracarboxylic dianhydride.

- Activity Profile :

- Minimum Inhibitory Concentration (MIC) values ranged from 2 to 25 μM .

- The ammonium trifluoroacetate salt exhibited the highest activity with an MIC of 2.1 μM against several Candida spp., Cryptococcus spp., Fusarium spp., and Neoscytalidium spp. strains.

| Compound | MIC (μM) | Target Fungi |

|---|---|---|

| 4 | 2-25 | Various |

| 5 | 2.1 | Candida, Cryptococcus, Fusarium, Neoscytalidium |

These findings suggest that this compound bisimides could serve as novel antifungal agents due to their structural features that enhance interaction with fungal cell membranes .

Cancer Therapeutics

This compound derivatives are also being explored for their potential as therapeutic agents in cancer treatment . Research indicates that these compounds can act as chemosensitizers, helping to overcome drug resistance in chemotherapy:

- Mechanism of Action : this compound derivatives may inhibit key enzymes involved in cancer progression, such as glutathione transferase and Src tyrosine kinase.

- Key Findings :

- Certain derivatives demonstrated strong inhibition of glutathione transferase.

- Dual activity was observed in some compounds against both glutathione transferase and c-Src kinases.

| Compound Type | Activity | Target Enzyme |

|---|---|---|

| N,N'-disubstituted perylenediimides | Strong Inhibition | Glutathione Transferase |

| Dibromo Derivatives | Dual Activity | Glutathione Transferase & c-Src |

These results indicate that this compound derivatives hold promise as anticancer agents by modulating enzyme functions critical for tumor growth and survival .

Modulation of Oxidative Stress

The KEAP1-Nrf2/ARE pathway , a crucial regulatory pathway against oxidative stress, has been targeted by certain perylenequinones. These compounds have been shown to activate Nrf2, leading to the upregulation of protective proteins that combat oxidative damage:

- Research Highlights :

- Perylenequinones significantly increased heme oxygenase-1 expression in cell models.

- They reduced oxidative stress markers in treated cells.

This mechanism suggests that this compound derivatives may provide therapeutic benefits in conditions characterized by oxidative stress and inflammation .

Case Studies

- Antifungal Efficacy : A clinical study evaluated the antifungal activity of the synthesized amphiphilic this compound bisimides against clinical isolates from patients with onychomycosis. The results demonstrated comparable efficacy to existing antifungal treatments, indicating a potential new avenue for drug development.

- Cancer Treatment : Another study focused on the use of this compound derivatives as chemosensitizers in resistant cancer cell lines. The findings revealed that these compounds could enhance the effectiveness of conventional chemotherapy by inhibiting drug resistance mechanisms.

特性

IUPAC Name |

perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWQDPOILHKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69736-15-8 | |

| Record name | Perylene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047753 | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-400 (sublimes) | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |

| Record name | Perylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |

CAS No. |

198-55-0 | |

| Record name | Perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000198550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perylene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | PERYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of perylene?

A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.

Q2: How does aggregation affect the optical properties of this compound derivatives?

A3: this compound derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, this compound bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: A range of spectroscopic techniques are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]

Q4: What makes this compound bisimides attractive for organic electronic applications?

A5: this compound bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]

Q5: How does the molecular structure of this compound derivatives influence their electron transport properties?

A6: The electron transport properties of this compound derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of this compound diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of this compound diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []

Q6: Can this compound derivatives be used in photovoltaic devices?

A7: While this compound derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within this compound-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.

Q7: What are some other applications of this compound derivatives?

A8: Beyond organic electronics, this compound derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some this compound derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]

Q8: How is computational chemistry employed in this compound research?

A9: Computational chemistry plays a significant role in understanding and predicting the properties of this compound derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of this compound derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new this compound-based materials with tailored properties.

Q9: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?

A10: SAR studies are essential for understanding how specific structural modifications to the this compound core influence its properties and functionalities. For example, SAR studies on this compound monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of this compound derivatives with improved performance in desired applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。